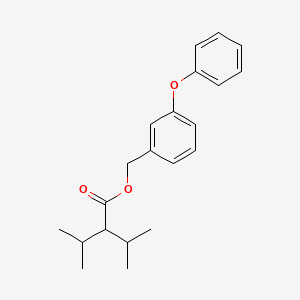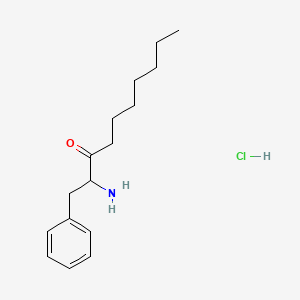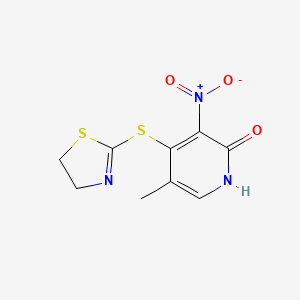
2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- is a heterocyclic compound that features a pyridinone core substituted with a thiazolylthio group, a methyl group, and a nitro group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
The synthesis of 2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by its attachment to the pyridinone core. The reaction conditions often involve the use of reagents such as thiourea, bromoketones, and various catalysts under controlled temperatures and pH . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
This compound undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazolylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Addition: The double bonds in the thiazole ring can undergo addition reactions with electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions between small molecules and biological macromolecules, such as proteins and DNA.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar compounds include other thiazole derivatives and pyridinone derivatives. Compared to these compounds, 2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- is unique due to the combination of its functional groups, which confer specific biological activities and chemical reactivity . Some similar compounds are:
- 2-Acetylthiazoline
- 4-Methyl-2-thiazolylthio-pyridinone
- 5-Nitro-2-thiazolylthio-pyridinone
特性
CAS番号 |
172469-88-4 |
|---|---|
分子式 |
C9H9N3O3S2 |
分子量 |
271.3 g/mol |
IUPAC名 |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H9N3O3S2/c1-5-4-11-8(13)6(12(14)15)7(5)17-9-10-2-3-16-9/h4H,2-3H2,1H3,(H,11,13) |
InChIキー |
KBMYGTVRQXGYCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)C(=C1SC2=NCCS2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


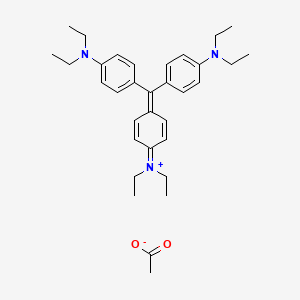
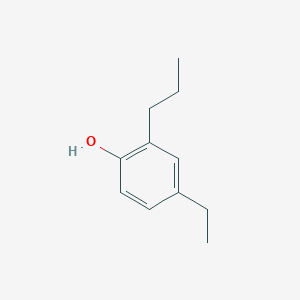
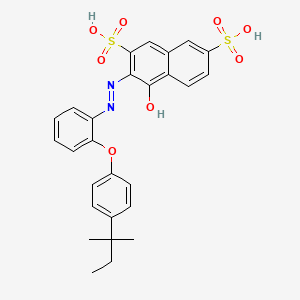
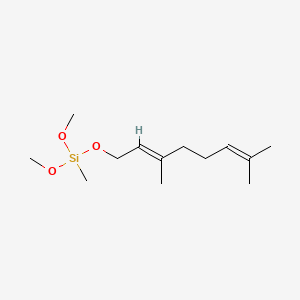
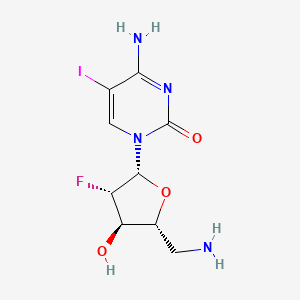
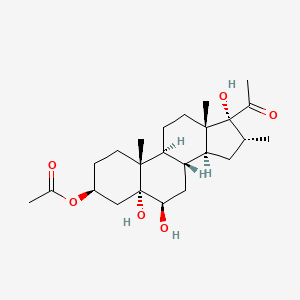
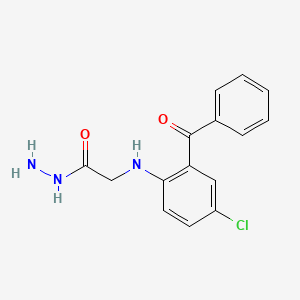
![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
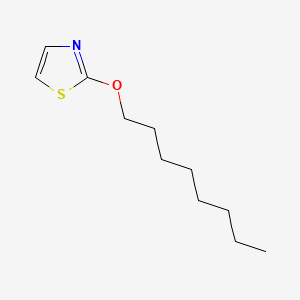
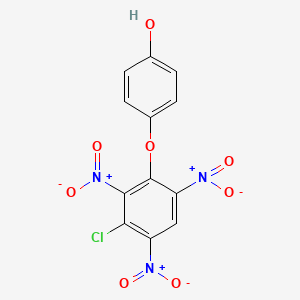
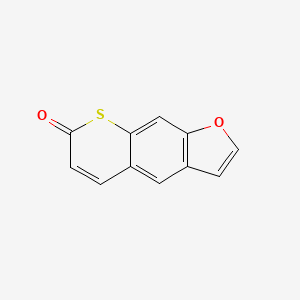
![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
